Retenequinone
Description
Retenequinone is a polycyclic aromatic quinone derived from retene (1-methyl-7-isopropylphenanthrene), a component of pine resin tar. Its chemical structure comprises a phenanthrene backbone substituted with ketone groups, making it a member of the quinone family. First synthesized by Steck and Day in 1943, this compound is primarily produced via the oxidation of retene using chromic acid in glacial acetic acid. However, this method is noted for its high cost and low yield, limiting its industrial scalability .
This compound serves as a critical intermediate in organic synthesis, particularly in the production of dyes and dicarboxylic acids. Its reactivity with aldehydes and ammonium acetate in acetic acid solutions has been extensively studied, highlighting its role in forming imidazole derivatives and other heterocyclic compounds .
Structure
2D Structure
Properties
CAS No. |
5398-75-4 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1-methyl-7-propan-2-ylphenanthrene-9,10-dione |
InChI |
InChI=1S/C18H16O2/c1-10(2)12-7-8-13-14-6-4-5-11(3)16(14)18(20)17(19)15(13)9-12/h4-10H,1-3H3 |
InChI Key |
WVOVXOXRXQFTAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C=C(C=C3)C(C)C)C(=O)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Retenequinone can be synthesized through several methods. One common method involves the oxidation of retene, a polycyclic aromatic hydrocarbon, using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically takes place under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Retenequinone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: This compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to prevent over-reduction.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted quinones. These products have diverse applications in different fields .
Scientific Research Applications
Retenequinone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research on this compound has shown promise in developing new drugs for various diseases.
Industry: this compound is used in the production of dyes, agrochemicals, and preservatives.
Mechanism of Action
The mechanism of action of retenequinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it an effective electron carrier. This property is crucial in its biological activities, where it can interact with cellular components and disrupt normal cellular processes. This compound’s ability to form reactive oxygen species also contributes to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Table 1: Structural and Chemical Properties of this compound and Analogous Quinones
Table 2: Reactivity Profiles
Stability and Industrial Viability
This compound’s synthesis via chromic acid oxidation is economically challenging due to low yields (~20–30%), limiting its industrial adoption . In contrast, hydroquinone and anthraquinones are produced at scale via cost-effective catalytic processes, ensuring widespread availability . Menaquinone-6, while biosynthesized in bacteria, is less stable than its shorter-chain counterparts (e.g., MK-4), requiring specialized storage conditions .
Q & A
Q. What novel applications exist for this compound in materials science (e.g., organic semiconductors or redox-active polymers)?
- Methodological Answer : Evaluate conductivity via four-probe measurements and bandgap via UV-vis-NIR. Incorporate this compound into copolymer matrices (e.g., with thiophenes) and assess charge mobility using field-effect transistor (FET) architectures .
Methodological Considerations
- Experimental Design : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Data Contradictions : Use iterative analysis (e.g., triangulation, sensitivity testing) to reconcile conflicting results .
- Peer Review Preparation : Ensure methods are replicable, data is FAIR (Findable, Accessible, Interoperable, Reusable), and conclusions address gaps identified in literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
